molecular formula C15H23BN2O2 B13720066 5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine

5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine

Cat. No.: B13720066
M. Wt: 274.17 g/mol
InChI Key: HGKBAQKPSTWLAX-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine is a complex organic compound that features a boron-containing dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine typically involves the reaction of phenylboronic acid derivatives with 5,5-dimethyl-1,3,2-dioxaborinane. The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF) and a base like 2,2,6,6-tetramethylpiperidine . The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce boron-containing alcohols or amines.

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine involves its interaction with specific molecular targets and pathways. For example, as a boronic acid derivative, it can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and enzyme inhibition studies . The compound’s boron-containing structure allows it to participate in unique chemical interactions that are not possible with other organic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine is unique due to its combination of a boron-containing dioxaborinane ring and a pyrrolidinyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C15H23BN2O2

Molecular Weight

274.17 g/mol

IUPAC Name

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-pyrrolidin-1-ylaniline

InChI

InChI=1S/C15H23BN2O2/c1-15(2)10-19-16(20-11-15)12-5-6-14(13(17)9-12)18-7-3-4-8-18/h5-6,9H,3-4,7-8,10-11,17H2,1-2H3

InChI Key

HGKBAQKPSTWLAX-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)N3CCCC3)N

Origin of Product

United States

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